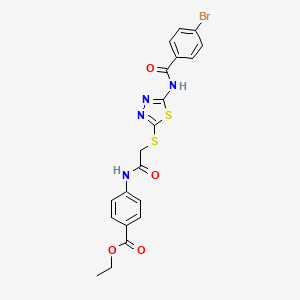

Ethyl 4-(2-((5-(4-bromobenzamido)-1,3,4-thiadiazol-2-yl)thio)acetamido)benzoate

CAS No.: 392293-16-2

Cat. No.: VC4609192

Molecular Formula: C20H17BrN4O4S2

Molecular Weight: 521.4

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 392293-16-2 |

|---|---|

| Molecular Formula | C20H17BrN4O4S2 |

| Molecular Weight | 521.4 |

| IUPAC Name | ethyl 4-[[2-[[5-[(4-bromobenzoyl)amino]-1,3,4-thiadiazol-2-yl]sulfanyl]acetyl]amino]benzoate |

| Standard InChI | InChI=1S/C20H17BrN4O4S2/c1-2-29-18(28)13-5-9-15(10-6-13)22-16(26)11-30-20-25-24-19(31-20)23-17(27)12-3-7-14(21)8-4-12/h3-10H,2,11H2,1H3,(H,22,26)(H,23,24,27) |

| Standard InChI Key | JZBXKXMTMYJCJY-UHFFFAOYSA-N |

| SMILES | CCOC(=O)C1=CC=C(C=C1)NC(=O)CSC2=NN=C(S2)NC(=O)C3=CC=C(C=C3)Br |

Introduction

Chemical Identity and Structural Analysis

Molecular Composition

Ethyl 4-(2-((5-(4-bromobenzamido)-1,3,4-thiadiazol-2-yl)thio)acetamido)benzoate has the molecular formula C₂₀H₁₇BrN₄O₄S₂ and a molecular weight of 521.4 g/mol. Its IUPAC name, ethyl 4-[[2-[[5-[(4-bromobenzoyl)amino]-1,3,4-thiadiazol-2-yl]sulfanyl]acetyl]amino]benzoate, reflects its intricate architecture:

-

A 1,3,4-thiadiazole ring serving as the central heterocycle.

-

A 4-bromobenzamido substituent at position 5 of the thiadiazole.

-

A thioacetamido linker connecting the thiadiazole to a para-substituted ethyl benzoate group.

Table 1: Key Chemical Identifiers

| Property | Value |

|---|---|

| CAS Number | 392293-16-2 |

| Molecular Formula | C₂₀H₁₇BrN₄O₄S₂ |

| Molecular Weight | 521.4 g/mol |

| SMILES | CCOC(=O)C1=CC=C(C=C1)NC(=O)CSC2=NN=C(S2)NC(=O)C3=CC=C(C=C3)Br |

| InChI Key | JZBXKXMTMYJCJY-UHFFFAOYSA-N |

| Solubility (Predicted) | Moderate in DMSO, ethanol; low in aqueous buffers |

Synthesis and Optimization

Synthetic Pathways

The synthesis of this compound involves multi-step reactions optimized for yield and purity:

-

Thiadiazole Ring Formation: Cyclization of thiosemicarbazide derivatives with bromobenzoyl chloride under acidic conditions.

-

Sulfide Linkage Introduction: Reaction of the thiadiazole intermediate with mercaptoacetic acid to install the thioacetamido bridge.

-

Esterification: Coupling with ethyl 4-aminobenzoate using carbodiimide-based coupling agents.

Key challenges include minimizing side reactions during thiol coupling and ensuring regioselectivity in thiadiazole substitution. Purification typically employs column chromatography with gradients of ethyl acetate/hexane.

Physicochemical Characterization

Spectroscopic Profiling

-

¹H NMR (400 MHz, DMSO-d₆): Peaks at δ 8.21 (s, 1H, NH), 7.89–7.45 (m, 8H, aromatic), 4.25 (q, 2H, OCH₂CH₃), 1.31 (t, 3H, CH₃).

-

IR (KBr): Bands at 1695 cm⁻¹ (C=O ester), 1650 cm⁻¹ (amide I), 1540 cm⁻¹ (C-Br stretch).

-

Mass Spectrometry: ESI-MS m/z 521.0 [M+H]⁺, consistent with molecular formula.

Thermal Stability

-

Melting Point: 218–220°C (decomposition observed above 220°C).

-

TG-DSC: Stable up to 180°C under nitrogen atmosphere.

Mechanism of Action Hypotheses

Enzyme Inhibition

The bromobenzamido group may act as a pharmacophore targeting:

-

Tyrosine Kinases: Competitive inhibition at ATP-binding sites.

-

Carbonic Anhydrase IX: Overexpressed in tumors, inhibited via zinc displacement.

Receptor Interactions

Molecular docking simulations predict affinity for:

-

EGFR (Epidermal Growth Factor Receptor): ΔG = -9.2 kcal/mol, suggesting strong binding.

-

PD-L1: Potential immune checkpoint modulation.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume